Tazarotene
Overview
Description
Tazarotene is a third-generation synthetic retinoid primarily used in topical formulations for the treatment of skin conditions such as plaque psoriasis, acne vulgaris, and photoaging. It is a member of the acetylenic class of retinoids and was approved for medical use in 1997 . This compound is known for its efficacy in reducing fine wrinkles, mottled pigmentation, and other signs of photodamaged skin .
Mechanism of Action
Target of Action
Tazarotene, an acetylenic retinoid, primarily targets the retinoic acid receptors (RARs). The active form of the drug, tazarotenic acid, binds to all three members of the RAR family: RARα, RARβ, and RARγ . These receptors play a crucial role in regulating gene expression .
Mode of Action
By binding to these receptors, tazarotenic acid may modify gene expression . This interaction leads to changes in cellular processes, including cell differentiation and proliferation .
Biochemical Pathways
This compound affects various biochemical pathways related to skin health. It modulates gene transcription, which can influence the processes of keratinocyte differentiation, hyperproliferation, and the expression of inflammatory markers . These changes in cellular activity can lead to improvements in conditions like psoriasis and acne .
Pharmacokinetics
This compound exhibits certain pharmacokinetic properties that influence its bioavailability. Following topical application, this compound undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours . The systemic bioavailability of this compound is low, approximately 1% after single and multiple topical applications to healthy skin .
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been shown to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin . In addition, it can lead to significant reductions in both plaque elevation and scaling in patients with psoriasis .
Action Environment
The action of this compound can be influenced by environmental factors. Furthermore, the therapy is more effective when used with the daily application of sunscreen . This suggests that exposure to sunlight may influence the efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tazarotene can be synthesized through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxylic acid ethyl ester.
Reaction with Potassium Carbonate and Triphenylphosphine: This step involves the reaction of the starting material with potassium carbonate and triphenylphosphine in toluene at 45-50°C.
Coupling with (4,4-dimethylthiochroman-6-yl)acetylene: The intermediate product is then coupled with (4,4-dimethylthiochroman-6-yl)acetylene in the presence of copper(I) iodide in toluene at 45-115°C.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance thin-layer chromatography (HPTLC) for quantitative determination and validation .
Chemical Reactions Analysis
Types of Reactions
Tazarotene undergoes various chemical reactions, including:
Ester Hydrolysis: This compound is hydrolyzed by esterases to form its active metabolite, tazarotenic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Ester Hydrolysis: This reaction occurs in the presence of water and esterases.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The primary product formed from the hydrolysis of this compound is tazarotenic acid, which is the active form of the drug .
Scientific Research Applications
Tazarotene has a wide range of scientific research applications, including:
Dermatology: Used in the treatment of psoriasis, acne, and photodamaged skin.
Transdermal Drug Delivery: Research has shown its potential for transdermal delivery, particularly for joint-related conditions like hand osteoarthritis.
Controlled Release Systems: Studies have explored the use of this compound in magnetically responsive nanofiber patches for more efficient topical therapy of psoriasis.
Comparison with Similar Compounds
Similar Compounds
Tretinoin: Another retinoid used for similar dermatological conditions.
Adapalene: A third-generation retinoid with similar applications.
Uniqueness of Tazarotene
This compound is unique due to its acetylenic structure, which provides a rigid framework and enhances its stability and efficacy. It also shows relative selectivity for RARβ and RARγ, which may contribute to its distinct therapeutic effects .
Properties
IUPAC Name |
ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQICQVSFDPSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046691 | |
Record name | Tazarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tazarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 7.50e-04 g/L | |
Record name | Tazarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00799 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tazarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the exact mechanism of tazarotene action is not known, studies have shown that the active form of the drug (tazarotenic acid) binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression. It also has affinity for RXR receptors. | |
Record name | Tazarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00799 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
118292-40-3 | |
Record name | Tazarotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118292-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tazarotene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tazarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00799 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tazarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxylic acid, 6-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAZAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BDR9Y8PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tazarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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